molecular formula C20H36BrN B8018934 1-Tetradecyl-4-methylpyridinium bromide

1-Tetradecyl-4-methylpyridinium bromide

Cat. No.: B8018934
M. Wt: 370.4 g/mol
InChI Key: UCWMTJOAMHHQIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the pyridinium salts family. It is characterized by a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, making it amphiphilic. This compound is known for its ability to form micelles in aqueous solutions, which is a key property for its applications in various fields.

Preparation Methods

1-Tetradecyl-4-methylpyridinium bromide can be synthesized through a condensation reaction. The typical synthetic route involves heating a mixture of 4-picoline and 1-bromotetradecane at reflux in absolute ethanol for 24 hours. The reaction mixture is then cooled to ambient temperature, filtered, and washed with diethyl ether to obtain the product .

Chemical Reactions Analysis

1-Tetradecyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other anions through nucleophilic substitution.

    Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.

Common reagents and conditions for these reactions include the use of ethanol as a solvent and maintaining specific temperature ranges to facilitate the reactions.

Scientific Research Applications

1-Tetradecyl-4-methylpyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tetradecyl-4-methylpyridinium bromide primarily involves its ability to form micelles. These micelles can interact with cell membranes, disrupting their structure and leading to antimicrobial effects. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications .

Comparison with Similar Compounds

1-Tetradecyl-4-methylpyridinium bromide can be compared with other similar compounds such as:

  • 1-Decyl-3-methylpyridinium bromide
  • 1-Dodecyl-3-methylpyridinium bromide
  • 1-Butyl-4-methylpyridinium bromide

These compounds share similar structures but differ in the length of their alkyl chains, which affects their micellization behavior and critical micellization concentration (CMC). This compound has a longer alkyl chain, resulting in a lower CMC and potentially different applications .

Properties

IUPAC Name

4-methyl-1-tetradecylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWMTJOAMHHQIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tetradecyl-4-methylpyridinium bromide
Reactant of Route 2
Reactant of Route 2
1-Tetradecyl-4-methylpyridinium bromide
Reactant of Route 3
1-Tetradecyl-4-methylpyridinium bromide
Reactant of Route 4
Reactant of Route 4
1-Tetradecyl-4-methylpyridinium bromide
Reactant of Route 5
Reactant of Route 5
1-Tetradecyl-4-methylpyridinium bromide
Reactant of Route 6
1-Tetradecyl-4-methylpyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.